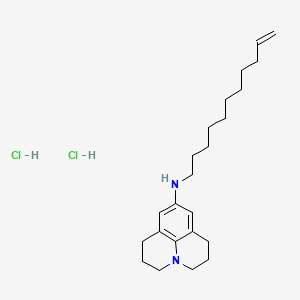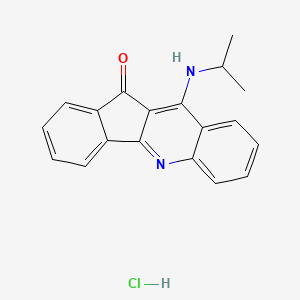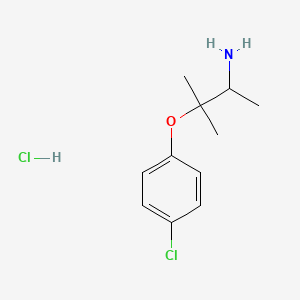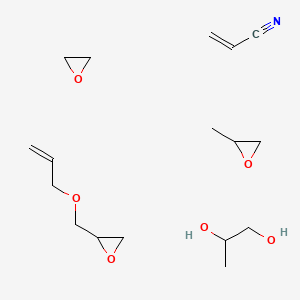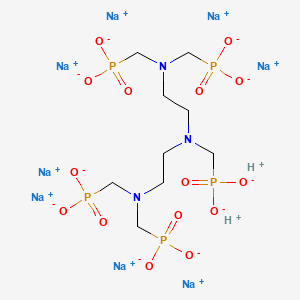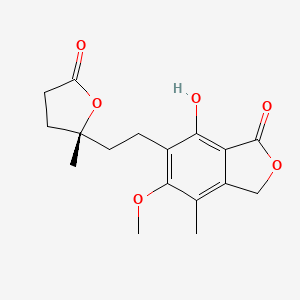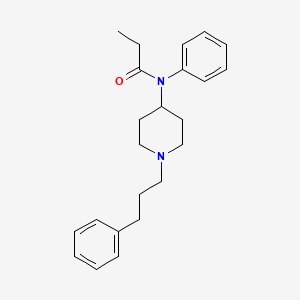
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is a synthetic organic compound belonging to the class of amides It features a piperidine ring substituted with a phenylpropyl group and a phenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Phenylpropyl Group: The phenylpropyl group is introduced via nucleophilic substitution reactions, often using alkyl halides as starting materials.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the piperidine derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the phenyl or phenylpropyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide
- N-Phenyl-N-(1-(4-phenylbutyl)-4-piperidinyl)propanamide
Uniqueness
N-Phenyl-N-(1-(3-phenylpropyl)-4-piperidinyl)propanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct pharmacological properties compared to similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
59708-54-2 |
|---|---|
Formule moléculaire |
C23H30N2O |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-phenyl-N-[1-(3-phenylpropyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C23H30N2O/c1-2-23(26)25(21-13-7-4-8-14-21)22-15-18-24(19-16-22)17-9-12-20-10-5-3-6-11-20/h3-8,10-11,13-14,22H,2,9,12,15-19H2,1H3 |
Clé InChI |
CKBFKWWOUYBCRH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1CCN(CC1)CCCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


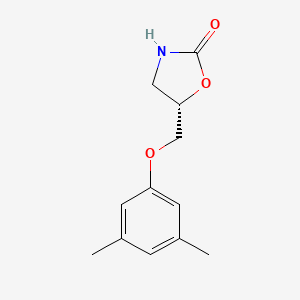

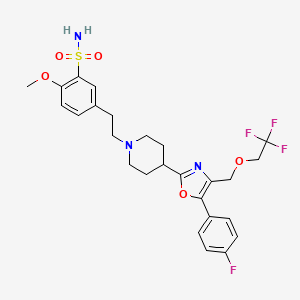
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)


